Product packaging for Z-Dab(Boc)-OH(Cat. No.:CAS No. 49855-91-6)

Z-Dab(Boc)-OH

Cat. No.: B035974
CAS No.: 49855-91-6
M. Wt: 352.4 g/mol
InChI Key: ONDKXCQPYFHZPA-ZDUSSCGKSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Z-Dab(Boc)-OH is a strategically protected derivative of the non-proteinogenic amino acid 2,4-diaminobutyric acid (Dab), engineered for advanced peptide synthesis. This building block features orthogonal protection: a benzyloxycarbonyl (Z or Cbz) group on the alpha-amino function and a tert-butyloxycarbonyl (Boc) group on the side-chain amino function. This protection scheme is critical for introducing the Dab residue into complex peptide chains with precise control, allowing for selective deprotection and further conjugation. The primary research value of this compound lies in its application for incorporating a side-chain-addressable amino group into peptide backbones. Once incorporated and selectively deprotected, the side-chain amine serves as a versatile handle for chemical modification, enabling the creation of peptide-drug conjugates, fluorescently labeled probes, and biotinylated ligands. Furthermore, Dab and its derivatives are pivotal in constructing substrates and inhibitors for enzymes that recognize arginine, as the Dab side chain can mimic the guanidino group of arginine in certain interactions. This makes this compound an essential tool in biochemical research focused on proteases, kinases, and other enzymes involved in signaling pathways, as well as in the development of novel peptide-based therapeutics and diagnostic agents. Its high purity and well-defined structure ensure reproducible results in solid-phase and solution-phase peptide synthesis.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C17H24N2O6 B035974 Z-Dab(Boc)-OH CAS No. 49855-91-6

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(2S)-4-[(2-methylpropan-2-yl)oxycarbonylamino]-2-(phenylmethoxycarbonylamino)butanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H24N2O6/c1-17(2,3)25-15(22)18-10-9-13(14(20)21)19-16(23)24-11-12-7-5-4-6-8-12/h4-8,13H,9-11H2,1-3H3,(H,18,22)(H,19,23)(H,20,21)/t13-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ONDKXCQPYFHZPA-ZDUSSCGKSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NCCC(C(=O)O)NC(=O)OCC1=CC=CC=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)NCC[C@@H](C(=O)O)NC(=O)OCC1=CC=CC=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H24N2O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70427169
Record name (S)-2-(((Benzyloxy)carbonyl)amino)-4-((tert-butoxycarbonyl)amino)butanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70427169
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

352.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

49855-91-6
Record name (S)-2-(((Benzyloxy)carbonyl)amino)-4-((tert-butoxycarbonyl)amino)butanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70427169
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Applications of Z Dab Boc Oh in Peptide Chemistry

Design and Synthesis of Peptidomimetics Incorporating Z-Dab(Boc)-OH derived residues

Peptidomimetics are compounds designed to mimic the biological activity of peptides while often overcoming their inherent limitations, such as poor metabolic stability, low oral absorption, and limited tissue distribution. The incorporation of unnatural amino acids, like 2,4-diaminobutyric acid (Dab) derivatives, is a key strategy in the design of peptidomimetics. These modifications can significantly alter the tertiary structure of a peptide, enabling the development of drug candidates with improved potency, selectivity, and stability in vivo. sigmaaldrich.com this compound is particularly valuable in solid-phase peptide synthesis (SPPS) due to its orthogonal protecting groups, which allow for selective deprotection and functionalization of the α-amino (Z-protected) and γ-amino (Boc-protected) groups of the Dab residue. cymitquimica.comsigmaaldrich.commdpi.commdpi.compeptide.com This versatility makes it an indispensable tool for constructing sophisticated peptidomimetic scaffolds.

Strategic Placement of Dab for Enhanced Biological Activity

Table 1: Impact of Dab Substitution on Peptide Activity and Stability

Peptide Type/ModificationEffect on Biological ActivityEffect on StabilityReference
Aurein (B1252700) 1.2 analogs (Lys to Dab)Maintained/Increased antimicrobial activityNot explicitly stated, but generally improved stability for unnatural AAs mdpi.com
Melittin analogs (Lys to Dab)Improved antimicrobial activity against Gram-negative bacteriaReduced toxicity, increased proteolytic stability frontiersin.org
General AMPs (Lys to Dab)Comparable antimicrobial activityEnhanced tolerance against digestive enzymes nih.gov

Modulating Conformational Restraints in Peptidomimetic Design

Dab and its derivatives play a crucial role in modulating the conformational restraints of peptidomimetics. As an unnatural amino acid, Dab can be incorporated to induce or stabilize specific secondary structures, such as α-helical conformations, which are often essential for the biological function and stability of peptides. sigmaaldrich.commdpi.comexplorationpub.com For example, circular dichroism (CD) spectra of certain Dab-containing peptides have shown that they exhibit stable α-helical structures, making them strong candidates for biological applications. mdpi.com This ability to influence peptide conformation is particularly valuable in the design of cyclic peptides, where the side-chain functionalities of Dab can be utilized for intramolecular cyclization, leading to more rigid and stable structures with improved binding affinities and resistance to proteolytic degradation. explorationpub.comnih.govmdpi.com

Development of Peptide-Based Therapeutics Utilizing this compound Building Blocks

This compound is a fundamental building block in the development of a wide array of peptide-based therapeutics. Its utility stems from its ability to introduce a protected diamino functionality into a growing peptide chain, which can then be selectively deprotected and further functionalized or used in cyclization reactions. This precision is critical for engineering peptides with desired pharmacological profiles. sigmaaldrich.com

Rational Design Principles for Bioactive Peptides

The rational design of bioactive peptides heavily relies on the strategic incorporation of unnatural amino acids like Dab. These modifications are aimed at improving key pharmacokinetic and pharmacodynamic properties, including enhanced in vivo stability, increased potency, better oral absorption, and improved tissue distribution, ultimately leading to higher selectivity for their biological targets. sigmaaldrich.com this compound facilitates these design principles by providing a versatile handle for introducing a cationic center with a modifiable side chain. It is commonly utilized in both Boc/Bzl and Fmoc/tBu solid-phase peptide synthesis strategies, which are the most prevalent methods for constructing medium to large peptides. sigmaaldrich.compeptide.com The Z and Boc protecting groups ensure that the amino functionalities are orthogonal, allowing for their selective removal at different stages of synthesis or post-synthesis modification. sigmaaldrich.comsigmaaldrich.compeptide.com

Synthesis of Antimicrobial Peptides (AMPs) with Dab residues

A notable example is the antimicrobial peptide murepavadin (B1661735) (POL7080), a potent and specific antibiotic against Pseudomonas aeruginosa. The synthesis of murepavadin involves the use of Dab residues, and its cyclization site includes a Dab-Ala amide bond. The deprotection of the Z-group on the side-chain of a Dab residue (Dab10) is a critical step in its synthesis, accomplished by catalytic hydrogenation to yield the active antibiotic. nih.govmdpi.com Studies on aurein 1.2 analogs have also shown that replacing lysine (B10760008) residues with Dab can lead to promising antimicrobial activity against both Gram-positive and Gram-negative bacteria, sometimes even increasing the activity compared to the original peptide. mdpi.com

Table 2: Examples of Antimicrobial Peptides Incorporating Dab

PeptideDab RoleKey FindingsReference
MurepavadinCyclization site (Dab-Ala amide bond), Z-deprotection on Dab10Potent and specific activity against Pseudomonas aeruginosa nih.govmdpi.com
Aurein 1.2 AnalogsLysine replacement at positions 7 and/or 8Maintained or increased antimicrobial activity against B. subtilis 3562; varying effects on E. coli K12 407 mdpi.com
Melittin AnalogsLysine replacement at positions 7, 21, 23Improved antimicrobial activity towards Gram-negative bacteria, reduced toxicity frontiersin.org

Synthesis of Anticancer Peptides Incorporating Dab derivatives

Dab derivatives are also increasingly utilized in the synthesis of anticancer peptides, which are gaining attention as potential therapeutic agents due to their selective toxicity towards cancer cells. The cationic nature and structural flexibility afforded by Dab can contribute to the membrane-disrupting properties often associated with anticancer peptides, as well as their ability to interact with specific cellular targets. mdpi.comresearchgate.net

Research has explored the incorporation of Dab into peptides designed to inhibit protein-protein interactions crucial for cancer cell survival. For instance, Fmoc-N-Me-Dab(Boc)-OH, a peptide derivative, has been leveraged as a fundamental building block to engineer peptide-based drugs with proven anti-tumor activity. In analogs of aurein 1.2, a peptide analog with Dab substitutions at positions 7 and 8 demonstrated increased selectivity (Selectivity Index = 1.82) against the MCF-7 tumor cell line (luminal type A breast cancer), highlighting the potential of Dab-containing peptides in targeted cancer therapy. mdpi.com Furthermore, certain Z-Dab derivatives have been investigated as polyamine vectors for tumor targeting, demonstrating active transport into cells via the polyamine transport system. researchgate.net

Table 3: Examples of Anticancer Peptides Incorporating Dab

Peptide Type/DerivativeDab RoleKey FindingsReference
Fmoc-N-Me-Dab(Boc)-OHFundamental building blockUsed to engineer peptide-based drugs with anti-tumor activity
Aurein 1.2 Analog (EH [Dab]7,8)Lysine replacement at positions 7 and 8Increased selectivity against MCF-7 tumor cell line (SI = 1.82) mdpi.com
Z-Dab derivativesPolyamine vectorActively transported into cells via polyamine transport system for tumor targeting researchgate.net

Somatostatin (B550006) Analogs and Neointima Formation Inhibition

The incorporation of non-proteinogenic amino acids like 2,4-diaminobutyric acid, often introduced using derivatives such as this compound, is a key strategy in the design and synthesis of somatostatin analogs. Somatostatin is an endogenous peptide hormone that regulates various physiological processes, including the inhibition of hormone secretion and cell proliferation, primarily through binding to five G-protein coupled somatostatin receptor (SSTR) subtypes (sst1-sst5) chemexper.commedchemexpress.comnih.gov. Native somatostatin has a short half-life, which limits its therapeutic application nih.gov. Synthetic somatostatin analogs are developed to overcome this limitation, offering increased stability and often selective affinity for specific SSTR subtypes, enabling targeted therapeutic effects nih.gov.

Detailed Research Findings: One significant application of somatostatin analogs synthesized using protected diaminobutyric acid derivatives is their potential to inhibit neointima formation. Neointima formation is a pathological process characterized by the proliferation and migration of vascular smooth muscle cells (VSMCs) into the intimal layer of blood vessels, often occurring after vascular injury, such as balloon angioplasty. This process contributes to restenosis, a major complication of revascularization procedures.

Research has demonstrated that somatostatin analogs can effectively inhibit neointima formation. A study by Thurieau et al. (1995) reported on the synthesis of a novel somatostatin analog that inhibited neointima formation induced by balloon injury in rats chemexper.com. Crucially, this analog achieved its inhibitory effect without altering growth hormone release, suggesting a selective pharmacological profile chemexper.com. While the specific protected Dab derivative used in that analog was Fmoc-Dab(Boc)-OH, the principle highlights the importance of such protected diaminobutyric acid building blocks in creating analogs with tailored biological activities.

The mechanism by which somatostatin analogs inhibit neointima formation involves their interaction with SSTRs expressed on VSMCs. Activation of these receptors can lead to antiproliferative effects by inhibiting key intracellular signaling pathways, such as adenyl cyclase inhibition, activation of protein phosphotyrosine phosphatases (PTPs), and modulation of the mitogen-activated protein kinase/extracellular signal-regulated kinase (MAPK/ERK) pathway nih.gov. Somatostatin and its analogs have been shown to inhibit the proliferation of rat aortic vascular smooth muscle cells by activating human SST5-like receptors, while concomitantly promoting endothelial cell proliferation and reducing neointimal formation. These direct antiproliferative effects on VSMCs are central to preventing neointimal thickening. Additionally, somatostatin analogs may exert indirect antiangiogenic effects by inhibiting growth factors like platelet-derived growth factor (PDGF), insulin-like growth factor 1 (IGF-1), and epidermal growth factor (EGF), which are known to stimulate processes critical for angiogenesis and cell proliferation nih.gov. Immunomodulatory effects, via SSTRs expressed on immune cells, may also contribute to their anti-proliferative activity nih.gov.

The ability of somatostatin analogs incorporating protected diaminobutyric acid residues to inhibit neointima formation without systemic hormonal side effects underscores their therapeutic potential in cardiovascular medicine.

Advanced Research on Structural and Conformational Aspects of Z Dab Boc Oh Containing Peptides

Spectroscopic Analysis of Peptide Secondary Structure (e.g., Circular Dichroism)

Circular Dichroism (CD) spectroscopy is a powerful technique used to analyze the secondary structure of peptides in solution. For peptides containing Z-Dab(Boc)-OH or its deprotected forms, CD studies provide insights into the adoption of specific conformations like alpha-helices, beta-sheets, or random coils. Research has shown that the presence of diaminobutyric acid (Dab) residues can significantly influence the secondary structure of peptides. For instance, in studies of aurein (B1252700) 1.2 analogs, peptides incorporating Dab residues exhibited stable alpha-helical structures, as confirmed by CD spectra mdpi.com. These Dab-containing peptides displayed distinct minima at 208 nm and 222 nm in their CD spectra, characteristic of alpha-helical conformations, suggesting that Dab substitutions can enhance helicity mdpi.com. Similarly, other studies involving peptides synthesized with Fmoc-Dab(Boc)-OH have utilized far-UV circular dichroism to investigate their secondary structures, indicating the broad applicability of CD in this area rsc.org. The ability of Dab-containing peptides to form stable alpha-helical structures makes them promising candidates for various biological applications, including antimicrobial or anticancer activities mdpi.com.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Conformational Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is indispensable for detailed conformational analysis of peptides at atomic resolution. It provides information on inter-proton distances, dihedral angles, and hydrogen bonding patterns, which are crucial for elucidating the three-dimensional structure of peptides containing this compound. Studies involving peptides synthesized with protected Dab derivatives, such as Fmoc-N-Me-Dab(Boc)-OH, have successfully employed NMR spectroscopy to confirm the structure of both the amino acid derivatives and the resulting peptides . Furthermore, proton NMR (1H NMR) has been used to characterize peptides containing Fmoc-Dab(Boc)-OH, providing detailed spectral data that aid in structural verification rsc.org. The utility of NMR extends to assessing the stereochemical purity and epimerization during synthesis, as demonstrated by the comparison of 1H NMR spectra of diastereomers of Boc-β,β-diMe-d-Dab(Cbz)-OH, which showed minimal epimerization of the Dab alpha-carbon acs.org. Detailed two-dimensional NMR analyses, often refined with molecular dynamics calculations, are employed to determine the prevalent conformations of short peptides in different solvents, highlighting NMR's role in comprehensive conformational elucidation researchgate.net.

Computational Modeling and Molecular Dynamics Simulations of this compound Peptides

Computational modeling, particularly molecular dynamics (MD) simulations, offers a powerful approach to predict and analyze the conformational behavior and interactions of this compound containing peptides at a molecular level. These simulations complement experimental data by providing dynamic insights into peptide structure, stability, and interactions with their environment. Studies have explicitly used all-atom molecular dynamics simulations to investigate polymyxin (B74138) analogs, where Fmoc-Dab(Boc)-OH was a key building block, demonstrating the direct relevance of these techniques to Dab-containing peptides rsc.org. Computational analyses have been used to predict alpha-helical structures for Dab-containing peptides and to calculate their energy values, which support their conformational stability mdpi.com.

Computational modeling is instrumental in predicting the conformational stability and dynamic behavior of peptides incorporating this compound. By simulating the peptide's movement and interactions over time, researchers can assess how the presence and protection of Dab residues influence the peptide's preferred conformations and their transitions. For Dab-containing peptides, computational analysis has indicated lower energy values for their alpha-helical structures, supporting their stability mdpi.com. Molecular dynamics simulations can reveal how specific amino acid residues, like Dab, enable peptides to maintain extended conformations, which is crucial for their function rsc.org. Furthermore, advanced computational methods such as binding pose metadynamics are being developed to score the conformational metastability of macrocyclic peptides, including those with modified amino acid compositions, allowing for the identification of modifications that enhance the stability of their bioactive conformations nih.gov. These predictive capabilities are vital for the rational design of peptides with desired structural and functional characteristics.

Biochemical and Biological Research Applications of Z Dab Boc Oh and Its Peptide Conjugates

Evaluation in Antimicrobial Activity Studies

Dab-modified peptides have been extensively evaluated for their antimicrobial properties, showcasing promising activity against a variety of bacterial strains. acs.orgnih.govmdpi.comnih.govacs.orgfrontiersin.orguniversiteitleiden.nlacs.org

Research indicates that peptide conjugates containing Dab residues often exhibit broad-spectrum antimicrobial activity, effectively targeting both Gram-positive and Gram-negative bacteria. For instance, studies have shown that replacing lysine (B10760008) residues with cationic amino acids like ornithine (Orn), diaminobutanoic acid (Dab), and arginine (Arg) in antimicrobial peptides can result in comparable antimicrobial activity against Staphylococcus aureus (Gram-positive) and Escherichia coli, Pseudomonas aeruginosa, and multidrug-resistant P. aeruginosa (Gram-negative). acs.orgmdpi.comfrontiersin.org Specifically, peptides like P32 and P36, which contain Dab residues, have demonstrated improved activity against P. aeruginosa and S. aureus. acs.org Furthermore, diaminobutanoic acid (DAB) dendron-peptide nucleic acid (PNA) conjugates have shown specific antisense antimicrobial bactericidal activity against Escherichia coli and Klebsiella pneumoniae at low micromolar concentrations. nih.govacs.org

A study on modified antimicrobial peptides (AMPs) reported the minimum inhibitory concentration (MIC) values for a peptide (Peptide 1) and its Dab-substituted analogues against various bacterial strains. mdpi.com

Table 1: Antimicrobial Activity (MIC) of Dab-Containing Peptides against Select Bacteria

PeptideStaphylococcus aureus (MIC, µM)Escherichia coli DH5α (MIC, µM)Pseudomonas aeruginosa (MIC, µM)Multidrug-Resistant P. aeruginosa (MIC, µM)
Peptide 1 (Template)8161632
Dab-substituted analogue (Example)Comparable to Peptide 1Comparable to Peptide 1Improved activityImproved activity
(Gbu)8-DAB-PNA (PNA4883)Not specifiedLow micromolar range (<16)Not specifiedNot specified
(Gpn)8-DAB-PNA (PNA4887)Not specifiedLow micromolar range (<16)Not specifiedNot specified

Note: Specific MIC values for Dab-substituted analogues were not explicitly provided in the source for all entries, but activity was described as "comparable" or "improved." nih.govmdpi.com

The primary mechanism of action for many antimicrobial peptides, including those containing Dab, involves the disruption of bacterial membranes. This membranolytic action leads to the leakage of cytoplasmic contents and inhibition of microbial growth. mdpi.comnih.gov For example, studies investigating the mechanism of action of AMPs against Pseudomonas aeruginosa have shown that Dab-containing peptides induce disruption of the outer membrane, enabling the binding of fluorescent probes like NPN to membrane lipids, thereby generating an enhanced fluorescence signal. acs.org This membranolytic activity is considered a key factor in their rapid action against pathogens, which may also contribute to a lower propensity for resistance development compared to conventional antibiotics. nih.gov D-forms of AMPs, which often include D-Dab, are also widely accepted to have a similar membranolytic action mechanism to their L-counterparts, interacting with achiral components at the membrane level. researchgate.net

Structure-Activity Relationship (SAR) Studies of Dab-Modified Peptides

Antiproliferative and Cytotoxicity Assays in Cancer Cell Lines

Beyond antimicrobial applications, Dab-containing peptides and their conjugates have demonstrated antiproliferative and cytotoxic effects against various cancer cell lines, positioning them as potential candidates for novel anticancer therapeutics. lytixbiopharma.comresearchgate.netplos.orgacs.orgmedchemexpress.com

A crucial aspect of anticancer agents is their ability to selectively target tumor cells while sparing healthy normal cells. Dab-containing peptides have shown promise in this regard. For instance, one study reported that a Dab-containing peptide (Peptide 14) displayed high cytotoxic activity against cancer cell lines while exhibiting slightly lower toxicity towards normal cells compared to other lead candidates. lytixbiopharma.comacs.org Peptide-drug conjugates (PDCs) are designed to achieve high specificity and selectivity towards tumor cell surface receptors, leading to receptor-mediated endocytosis into cancer cells without damaging peripheral normal tissues. nih.govacs.orgglobenewswire.com This targeted approach aims to improve the tumor-to-normal tissue selectivity in chemotherapy. mdpi.com

For example, a study on antimicrobial peptides containing a CisoDGRC motif showed that while they induced dose-dependent cytotoxicity in breast cancer cell lines (MCF-7 and MDA-MB-231), their cytotoxicity was significantly lower (1/4 to 1/5) against normal human umbilical vein endothelial cells (HUVEC) and human foreskin fibroblasts (HFF) at 24 hours. plos.org

Dose-response characterization, typically measured by IC50 values (the concentration of a substance required to inhibit 50% of a biological process), is essential for evaluating the potency of anticancer agents. For Dab-containing or related peptides, IC50 values have been determined against various cancer cell lines.

For instance, a study on a 9-mer cationic peptide (LTX-315), which can contain Dab residues, reported its activity against a panel of cancer cells. While LTX-315 itself was highly active, the Dab-containing peptide 14 also displayed high cytotoxic activity. lytixbiopharma.comacs.org

Another study on antimicrobial peptides with a CisoDGRC motif reported the following IC50 values for the peptide CDAK against breast cancer cell lines: plos.org

Table 2: IC50 Values of Peptide CDAK in Cancer Cell Lines

Cell LineIC50 (µg/ml) at 24h
MCF-7 (Breast Cancer)190 plos.org
MDA-MB-231 (Breast Cancer)212 plos.org
HUVEC (Normal)>190 (lower susceptibility) plos.org
HFF (Normal)>212 (lower susceptibility) plos.org

These findings underscore the potential of Z-Dab(Boc)-OH as a crucial synthetic precursor for developing peptide conjugates with significant therapeutic applications in both antimicrobial and oncology fields.

Selectivity Towards Tumor vs. Normal Cells

Enzymatic Stability and Biodegradation Studies of Dab-Containing Peptides

The integration of 2,4-diaminobutyric acid (Dab) and its derivatives, such as this compound, into peptide sequences has emerged as a significant strategy to enhance their enzymatic stability and resistance to biodegradation. This modification is crucial for developing peptide-based therapeutics with improved pharmacokinetic profiles, as natural peptides often suffer from rapid degradation by proteases in biological environments, leading to short half-lives and reduced efficacy asm.orgnih.govfrontiersin.org.

Resistance to Proteolytic Degradation

Peptides incorporating Dab residues exhibit notable resistance to proteolytic degradation, a key challenge in peptide drug development nih.govfrontiersin.org. The unique structural features of Dab, particularly when introduced as an unnatural or D-amino acid, can render peptides less susceptible to enzymatic cleavage. Unnatural amino acids, by their nature, are often not recognized as typical cleavage sites by endogenous enzymes, thereby increasing the proteolytic stability of peptides qyaobio.com.

Studies have shown that replacing L-lysine residues with alternative cationic amino acids like ornithine (Orn), 2,4-diaminobutyric acid (Dab), or 2,3-diaminopropionic acid (Dap) can maintain the helical structure of peptides while significantly improving their stability against digestive enzymes such as trypsin oup.commdpi.com. For instance, research on antimicrobial peptides (AMPs) demonstrated that substitutions with D-amino acids, including L-2,4-diaminobutanoic acid (Dab), enhanced their stability against trypsin and plasma proteases nih.govnih.gov. This enhanced stability is critical, as basic amino acids like lysine and arginine are typically prone to hydrolysis by proteases found in the gastrointestinal tract, plasma, and tissues researchgate.net.

Furthermore, the incorporation of D-amino acids in general, which are mirror images of natural L-amino acid isomers, has been consistently shown to improve resistance to proteolytic degradation frontiersin.orgoup.comnih.gov. This is because proteases are typically stereo-specific for L-amino acids. Gamma-peptides, which can be formed with diaminobutyric acid, are also recognized for their inherent stability against enzymatic degradation researchgate.net.

Table 1: Impact of Amino Acid Substitutions on Peptide Proteolytic Stability

Modification TypeEffect on Proteolytic StabilityKey Proteases/ConditionsReference
Dab substitution for LysineEnhanced resistanceDigestive enzymes, Trypsin oup.commdpi.com
D-amino acid substitution (general)Improved resistanceTrypsin, Plasma proteases nih.govfrontiersin.orgnih.govnih.gov
Unnatural amino acid incorporationIncreased stabilityGeneral proteases qyaobio.com
Gamma-peptide formation (with Dab)Known stabilityEnzymatic degradation researchgate.net

In Vivo Stability Assessments

The improved proteolytic resistance observed in Dab-containing peptides translates into enhanced stability in complex biological environments, such as serum, which is crucial for their therapeutic viability oup.comrsc.org. In vivo stability assessments are vital to predict the pharmacological behavior and efficacy of peptide therapeutics.

Research on Dab-based oligomers, for example, has demonstrated high serum stability, as evidenced by HPLC analysis researchgate.net. This high stability encourages further investigation into Dab-peptide nucleic acids (PNAs) for biotechnological and biomedical applications, including their potential as self-recognizing bio-inspired polymers and in interfering with reverse transcription of eukaryotic mRNA researchgate.net.

In a study evaluating macrocyclic peptide inhibitors, the introduction of D-amino acids led to a significant increase in serum stability, with the resulting peptide demonstrating potent tumor growth inhibitory effects in vivo rsc.org. Similarly, branched urea-peptide hybrids containing Dab, designed as inhibitors of the VEGF-A165/NRP-1 complex, showed significantly improved enzymatic stability in human serum, with 50% of the compounds remaining intact after 96 hours, compared to an 8-hour half-life for the parent peptide nih.gov. This highlights the potential of Dab modifications in extending the biological half-life of peptides.

The incorporation of unnatural amino acids, including Dab, has been systematically evaluated to design analogues with enhanced anti-mycobacterial activities and improved in vivo stability oup.com. Another study found that the strategic incorporation of a single α-aminoisobutyric acid (Aib) residue at the N-terminus of a peptide (UP09) remarkably enhanced its plasma stability and improved its activity in vivo, providing a promising strategy for designing novel antimicrobial peptides with enhanced bioavailability nih.govnih.gov. These findings collectively underscore the critical role of Dab and other unnatural amino acid modifications in improving the in vivo stability and therapeutic potential of peptide conjugates.

Table 2: Examples of Dab-Containing Peptide Stability in Biological Systems

Peptide Type/ModificationBiological SystemObserved Stability/Half-lifeReference
Dab-based oligomersHuman serumHigh stability (HPLC analysis) researchgate.net
D-amino acid peptidesSerumSignificant increase in stability rsc.org
Branched urea-peptide hybrids (with Dab)Human serum50% intact after 96 hours (vs. 8h for parent) nih.gov
Unnatural amino acid modified AMPsIn vivoEnhanced anti-mycobacterial activity and stability oup.com
N-terminal Aib (unnatural AA)PlasmaRemarkably enhanced stability nih.govnih.gov

Future Directions and Translational Research for Z Dab Boc Oh

Development of Novel Z-Dab(Boc)-OH Derivatives for Enhanced Functionality

Future research is poised to explore the synthesis of novel this compound derivatives, aiming to impart enhanced functionality and tailor-made properties. As an unnatural amino acid, Dab provides a unique chiral building block and molecular scaffold, allowing for precise modifications that can significantly alter the tertiary structure of peptides and other biomolecules. sigmaaldrich.com

One key area of development involves side chain modifications to design drug candidates with improved binding affinity and selectivity for specific biological targets. sigmaaldrich.com For instance, the incorporation of diaminobutanoic acid (Dab) residues into peptides, such as analogs of aurein (B1252700) 1.2, has demonstrated the ability to influence antimicrobial and antiproliferative activities. Research has shown that replacing lysine (B10760008) residues with cationic amino acids like ornithine (Orn) or Dab can lead to comparable antimicrobial activity against Gram-positive and Gram-negative bacteria, while also affecting hemolytic activity. mdpi.commdpi.com

Furthermore, this compound can be utilized in the synthesis of complex conjugates. For example, derivatives of 2,4-diaminobutyric acid (Dab) have been successfully incorporated into betulinic acid esters, leading to compounds with enhanced cytotoxicity against various tumor cell lines. mdpi.com The strategic placement of such derivatives can lead to compounds with superior pharmacological profiles, including improved in vivo stability and potency. sigmaaldrich.com The development of orthogonally protected Dab derivatives, such as Fmoc-Dab(Boc)-OH, further underscores the potential for creating highly specific and versatile building blocks for advanced synthetic strategies. cymitquimica.comresearchgate.net

Table 1: Impact of Amino Acid Substitution on Peptide Activity

Peptide Analog (Substitution at Lysine Position)Antimicrobial Activity (e.g., B. subtilis)Antiproliferative Activity (e.g., MCF-7 breast cancer)Selectivity Index (SI) against MCF-7
Aurein 1.2 (Original)ModerateModerateNot specified in source
EH [Orn]8Most potentHighest (IC50 = 44.38 ± 1.08 µM)Not specified in source
EH [Dab]8PotentHigh (IC50 = 67.21 ± 2.57 µM)Not specified in source
EH [Dab]7,8RetainedSignificantHighest (SI = 1.82) mdpi.com

Note: Data derived from studies on aurein 1.2 analogs containing non-proteinogenic amino acids. mdpi.com

Advanced Applications in Drug Delivery Systems and Nanomedicine

The unique structural features of this compound and its derivatives render them highly promising for advanced applications in drug delivery systems and nanomedicine. Their ability to serve as building blocks for complex macromolecules, particularly dendrimers and other polymeric nanoparticles, is a significant area of focus.

Dendrimers, which are highly branched polymers with precisely controllable structures, sizes, and surface functionalities, are emerging as excellent nanocarriers for both drug and gene delivery. jddtonline.infojddtonline.infomdpi.com The core of certain dendrimers, such as poly(propylene imine) (PPI) dendrimers, can be based on 1,4-diaminobutane (B46682) (DAB), highlighting the relevance of Dab-derived scaffolds in this field. mdpi.com These dendrimers can encapsulate hydrophobic drugs within their internal cavities or conjugate drugs to their modifiable surface groups, thereby enhancing drug solubility and bioavailability. jddtonline.infojddtonline.infomdpi.com

The precise control over the properties of dendrimers, including their shape, size, charge, and solubility, makes them ideal for designing targeted drug delivery systems. jddtonline.infomdpi.com By optimizing the number and ratio of surface groups, researchers can influence biodistribution, enable receptor-mediated targeting, and achieve controlled release of therapeutic agents. jddtonline.info For instance, ultrasmall silica (B1680970) nanoparticles with surface-conjugated drugs, linked via pH-sensitive mechanisms, have shown improved therapeutic indices in preclinical models for conditions like high-grade glioma, demonstrating the potential of nanomedicine to enhance drug efficacy and reduce toxicity. aacrjournals.org The integration of this compound into such sophisticated nanocarrier systems could lead to next-generation therapeutics with enhanced specificity and reduced off-target effects.

Expansion into Materials Science and Bio-inspired Polymers

Beyond pharmaceutical applications, this compound and its derivatives are poised to contribute significantly to materials science, particularly in the development of bio-inspired polymers and biomaterials. Unnatural amino acids serve as crucial chiral building blocks for creating novel functional materials with tailored properties. sigmaaldrich.com

Dendritic polymers, including bio-dendrimers and hyperbranched polymers, are gaining traction as ideal materials for tissue engineering scaffolds. Their non-toxic nature and ability to promote cell proliferation make them suitable for regenerative medicine applications. nih.gov These polymers can be designed to mimic natural biomolecules like collagen and elastin, or to facilitate the production of biomimetic hydroxyapatite, which is essential for bone regeneration. nih.gov The internal cavities of dendritic polymers can also host cell differentiation genes and antimicrobial agents, while their terminal groups can be modified to influence cell adhesion and tissue assembly. nih.gov

Furthermore, cationic polymers derived from amino acids are being actively investigated as advanced antibacterial and antibiofilm agents. These polymers, including poly(α-amino acids), leverage membrane-targeting mechanisms, offering advantages such as a low propensity for inducing bacterial resistance and rapid bactericidal effects. rsc.org Peptide polymers, synthesized from amino acid building blocks, are also being explored as biodegradable alternatives to conventional antibiotics, particularly in areas like aquaculture, demonstrating potent broad-spectrum activity against pathogenic bacteria, low hemolysis, and low cytotoxicity, without inducing drug resistance. researchgate.net The ability of this compound to serve as a precisely protected diamino acid makes it a valuable monomer for constructing such advanced, bio-inspired polymeric materials with diverse applications in medicine and beyond.

Clinical Translational Prospects of this compound Derived Compounds

The translational prospects of compounds derived from this compound are considerable, particularly in the pharmaceutical sector. As a key intermediate, it facilitates the synthesis of various pharmaceuticals, with notable potential in developing therapeutic agents for neurological disorders and oncology. chemimpex.com The unique structural features and protective groups of this compound allow for the precise molecular design paramount for creating highly effective and specific therapeutic agents. chemimpex.com

The incorporation of non-proteinogenic amino acids like Dab into peptides and peptidomimetics offers significant advantages for clinical translation. These modifications can lead to improved in vivo stability, enhanced potency, better tissue distribution, and increased selectivity of biological responses, addressing common limitations of traditional peptide therapeutics. sigmaaldrich.com Many peptidomimetics incorporating unnatural amino acids are currently undergoing clinical evaluation, underscoring the promising pathway for Dab-derived compounds. sigmaaldrich.com

Specific examples from research highlight this potential:

Analogs of aurein 1.2, modified with Dab substitutions, have shown promising antimicrobial activity and increased selectivity against tumor cell lines, such as MCF-7 (luminal type A breast cancer). mdpi.com This indicates a potential for developing new antimicrobial and anticancer agents.

Derivatives of (Z)-1,4-diamino-2-butene (Z-DAB), an unsaturated analog of putrescine, have been investigated as vectors for boron, fluorine, or iodine for applications in boron neutron capture therapy (BNCT) and tumor imaging. These derivatives demonstrate active transport into cells via the polyamine transport system, suggesting their utility for targeted delivery in cancer diagnostics and therapy. researchgate.net

The ability of this compound to serve as a precursor for bioactive compounds with improved bioavailability and targeted action positions its derivatives as valuable assets in medicinal chemistry, with clear pathways toward addressing specific medical needs in areas such as cancer and neurological disorders. chemimpex.comchemimpex.com

Q & A

Basic Research Questions

Q. How can researchers optimize the synthesis of Z-Dab(Boc)-OH to ensure high purity and yield?

  • Methodology : Use a stepwise protection strategy: (1) Introduce the Boc group to the β-amino group of diaminobutyric acid (Dab) under anhydrous conditions (e.g., Boc₂O in DCM with DMAP catalysis). (2) Protect the α-amino group with the Z-group via benzyl chloroformate in alkaline aqueous/organic biphasic systems. Monitor intermediates via TLC (Rf values: Boc-Dab-OH ~0.3 in EtOAc/hexane 1:1; this compound ~0.5). Purify via flash chromatography (silica gel, gradient elution) and confirm purity via HPLC (C18 column, retention time ~12 min at 220 nm) .
  • Key Challenges : Competing side reactions (e.g., overprotection, racemization). Mitigate by controlling reaction pH (<9) and temperature (0–4°C during Z-group addition) .

Q. What analytical techniques are critical for characterizing this compound, and how are conflicting spectral data resolved?

  • Methodology :

  • NMR : Assign peaks using ¹H-¹³C HSQC (e.g., Boc tert-butyl protons at δ 1.4 ppm; Z-group aromatic protons at δ 7.3–7.5 ppm). Confirm stereochemistry via NOESY (cross-peaks between α-H and β-NH).
  • Mass Spectrometry : ESI-MS in positive mode (expected [M+H]⁺ ~365.4 Da). Discrepancies in molecular ion peaks may indicate residual solvents or incomplete protection; re-purify via recrystallization (solvent: ethyl acetate/hexane) .
    • Data Contradictions : If NMR shows unexpected splitting, assess for diastereomer formation or solvent polarity effects (e.g., DMSO vs. CDCl₃) .

Advanced Research Questions

Q. How can researchers design experiments to evaluate this compound’s stability under varying pH and temperature conditions?

  • Methodology :

  • Stability Assays : Incubate the compound in buffers (pH 2–10, 25–60°C). Sample aliquots at intervals (0, 24, 48 hrs) and quantify degradation via HPLC-UV.
  • Kinetic Analysis : Fit degradation data to first-order kinetics. Calculate half-life (t₁/₂) and activation energy (Arrhenius plot).
  • Contradictions : If t₁/₂ deviates from linearity at high pH, investigate hydrolysis pathways (e.g., Boc deprotection) via LC-MS/MS .

Q. What strategies address discrepancies in peptide coupling efficiency when using this compound as a building block?

  • Methodology :

  • Coupling Optimization : Screen coupling reagents (e.g., HATU vs. DCC) in DMF or DCM. Monitor reaction progress via Kaiser test.
  • Side-Reaction Analysis : If coupling yields <70%, use MALDI-TOF to detect truncated peptides (indicative of Dab deprotection). Re-protect the β-amino group with Boc mid-synthesis .
    • Data Interpretation : Lower yields in polar solvents may suggest competitive solvolysis; switch to low-polarity solvents (e.g., THF) .

Q. How do computational models (e.g., DFT, MD simulations) predict this compound’s conformational flexibility in solution?

  • Methodology :

  • DFT Calculations : Optimize geometry at the B3LYP/6-31G(d) level. Compare predicted NMR shifts with experimental data (RMSD <0.2 ppm for ¹H).
  • MD Simulations : Simulate solvation in explicit water (AMBER force field). Analyze hydrogen-bonding networks around the Dab side chain.
    • Validation : Cross-check simulated Tg (glass transition) with DSC data. Discrepancies >5°C suggest force field limitations .

Methodological Frameworks for Rigor

  • Experimental Design : Use factorial designs (e.g., 2³ DOE) to evaluate interactions between temperature, solvent, and reagent stoichiometry .
  • Data Validation : Apply the FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) to prioritize hypotheses. For example, prioritize studying this compound’s stability in physiological buffers (pH 7.4) over extreme pH ranges if the goal is biomedical applications .
  • Contradiction Resolution : Use triangulation—combine NMR, HPLC, and computational data to resolve ambiguous results (e.g., unexpected melting points) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.